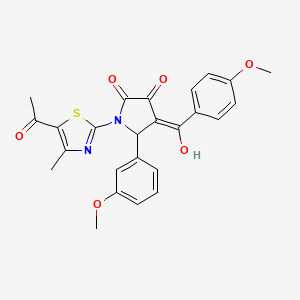

1-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(3-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one

Description

This heterocyclic compound features a 2,5-dihydro-1H-pyrrol-2-one core substituted with a 5-acetyl-4-methylthiazol-2-yl group at position 1, a 4-methoxybenzoyl group at position 4, and a 3-methoxyphenyl group at position 3. Structural characterization of analogous compounds typically employs FT-IR, NMR, and X-ray crystallography .

Properties

Molecular Formula |

C25H22N2O6S |

|---|---|

Molecular Weight |

478.5 g/mol |

IUPAC Name |

(4E)-1-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione |

InChI |

InChI=1S/C25H22N2O6S/c1-13-23(14(2)28)34-25(26-13)27-20(16-6-5-7-18(12-16)33-4)19(22(30)24(27)31)21(29)15-8-10-17(32-3)11-9-15/h5-12,20,29H,1-4H3/b21-19+ |

InChI Key |

VCJRTKLAIYCHDB-XUTLUUPISA-N |

Isomeric SMILES |

CC1=C(SC(=N1)N2C(/C(=C(/C3=CC=C(C=C3)OC)\O)/C(=O)C2=O)C4=CC(=CC=C4)OC)C(=O)C |

Canonical SMILES |

CC1=C(SC(=N1)N2C(C(=C(C3=CC=C(C=C3)OC)O)C(=O)C2=O)C4=CC(=CC=C4)OC)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(3-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Thiazole Ring: Starting with a thioamide and an α-haloketone to form the thiazole ring under basic conditions.

Acetylation: Introduction of the acetyl group at the 5-position of the thiazole ring using acetic anhydride.

Formation of the Pyrrol-2-one Core: Cyclization involving a diketone and an amine to form the pyrrol-2-one core.

Hydroxylation and Benzoylation: Introduction of the hydroxy and benzoyl groups through selective hydroxylation and Friedel-Crafts acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(3-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4).

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.

Reduction: NaBH4, LiAlH4 (Lithium aluminium hydride).

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Formation of ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with thiazole and pyrrole moieties can exhibit anticancer properties. A study demonstrated that derivatives of thiazole showed significant cytotoxicity against various cancer cell lines, suggesting that this compound could be further explored as a potential anticancer agent .

Anti-inflammatory Properties

The presence of specific functional groups in this compound may allow it to inhibit inflammatory pathways. In silico studies have shown that similar compounds can act as inhibitors of enzymes such as 5-lipoxygenase, which is involved in the inflammatory response. This suggests a promising avenue for developing anti-inflammatory drugs based on the structure of this compound .

Antimicrobial Activity

Compounds containing thiazole rings have been reported to possess antimicrobial activity. The unique structural characteristics of this compound may enhance its efficacy against various pathogens, making it a candidate for further studies in antimicrobial drug development .

Polymer Synthesis

The compound's ability to form stable bonds can be exploited in polymer chemistry. Its functional groups can serve as reactive sites for the synthesis of novel polymers with enhanced properties, such as increased thermal stability and mechanical strength. This application is particularly relevant in developing materials for electronics and coatings.

Photovoltaic Applications

Research into organic photovoltaic materials has highlighted the potential of compounds similar to this one in light absorption and charge transport. The incorporation of thiazole and pyrrole units could lead to improved efficiency in organic solar cells, making it a subject of interest for renewable energy applications .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant cytotoxic effects on breast cancer cell lines with thiazole derivatives. |

| Study 2 | Anti-inflammatory Properties | In silico molecular docking indicated potential inhibition of 5-lipoxygenase by similar compounds. |

| Study 3 | Antimicrobial Activity | Showed promising results against Gram-positive and Gram-negative bacteria with thiazole-containing compounds. |

| Study 4 | Photovoltaic Applications | Suggested enhanced efficiency in organic solar cells using derivatives with similar structural features. |

Mechanism of Action

The mechanism of action of 1-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(3-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological macromolecules, potentially affecting various signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural and functional differences between the target compound and similar derivatives:

Key Differences and Implications

Thiazole vs. Thiadiazoles may enhance metabolic stability but reduce solubility .

Aryl Substituents: The 3-methoxyphenyl group (target) offers a balance of electron donation and steric hindrance compared to 4-chlorophenyl (electron-withdrawing, ) or 3-phenoxyphenyl (bulkier, ). Methoxy groups improve water solubility but may reduce membrane permeability.

Biological Activity :

- Chlorophenyl-substituted analogues (e.g., ) exhibit reported antimicrobial activity, likely due to enhanced lipophilicity and membrane penetration. The acetyl group in the target compound could similarly improve bioavailability .

Synthetic Considerations :

- The acetyl group in the target compound may require protective strategies during synthesis, as seen in analogous β-diketone syntheses using lithium bis(trimethylsilyl)amide .

Computational Insights

- Docking Studies : AutoDock4 () simulations for related compounds suggest that substituents like 4-methoxybenzoyl may interact with hydrophobic pockets in bacterial enzymes, while hydroxyl groups form hydrogen bonds with catalytic residues.

Biological Activity

The compound 1-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(3-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anticonvulsant research. This article synthesizes existing literature to detail the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound involves several steps that typically include the formation of thiazole and pyrrol derivatives through various chemical reactions. The general synthetic pathway can be summarized as follows:

- Thiazole Formation : The initial step often involves the reaction of acetyl and methyl thiazole derivatives with appropriate aldehydes or ketones.

- Pyrrol Derivative Formation : Subsequent reactions lead to the formation of the pyrrol ring, which is crucial for the biological activity of the compound.

- Functionalization : The introduction of methoxy and benzoyl groups enhances the compound's solubility and biological activity.

Table 1: Summary of Synthesis Steps

| Step | Reaction Type | Key Reagents | Conditions |

|---|---|---|---|

| 1 | Thiazole Formation | Acetyl and methyl thiazole derivatives | Reflux in solvent |

| 2 | Pyrrol Formation | Aldehydes or ketones | Controlled temperature |

| 3 | Functionalization | Methoxy and benzoyl groups | Varies by reaction |

Antimicrobial Activity

Research indicates that compounds similar to 1-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(3-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one exhibit significant antimicrobial properties. For instance, certain thiazole derivatives have shown potent inhibitory effects against bacteria such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 0.21 μM .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies revealed that it possesses moderate antiproliferative activity across various cancer cell lines. Notably, compounds with structural similarities demonstrated IC50 values ranging from 0.36 to 0.86 μM against human cancer cell lines . The mechanism appears to involve disruption of tubulin polymerization, akin to known chemotherapeutics such as colchicine .

Anticonvulsant Activity

In models of induced convulsions, thiazole-containing compounds have shown promising anticonvulsant effects. For example, certain derivatives exhibited protective indices indicating their potential as therapeutic agents in seizure disorders .

Table 2: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiazole derivatives demonstrated their efficacy against multiple strains of bacteria. The results indicated that modifications on the thiazole ring significantly influenced antimicrobial potency.

Case Study 2: Anticancer Mechanisms

In another investigation, molecular docking studies revealed that specific interactions between the compound and target proteins involved in cancer cell proliferation were critical for its anticancer effects . This highlights the importance of structural optimization in enhancing biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.